adenine 7N-oxide

Description

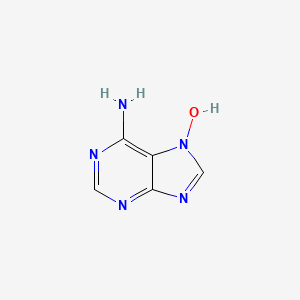

Adenine 7N-oxide (C₅H₅N₅O) is a purine derivative characterized by the oxidation of the nitrogen atom at the N7 position of the adenine ring. This modification significantly alters its chemical and biological properties compared to unmodified adenine.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5N5O |

|---|---|

Molecular Weight |

151.13 g/mol |

IUPAC Name |

7-hydroxypurin-6-amine |

InChI |

InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-4)9-2-10(3)11/h1-2,11H,(H2,6,7,8) |

InChI Key |

OZSJFVRAJAFIHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N=CN2O)N |

Origin of Product |

United States |

Preparation Methods

Oxidation of Adenine Using Hydrogen Peroxide

One of the classical and widely reported methods for preparing this compound involves the oxidation of adenine with hydrogen peroxide (H2O2). This method was first described in detail by Rhaese and later refined by Yamamoto and colleagues.

-

- Adenine is dissolved in a phosphate buffer solution (pH ~7.0).

- Hydrogen peroxide is added as the oxidizing agent.

- The reaction proceeds under controlled temperature and time conditions to yield this compound.

- The product is isolated by chromatographic techniques.

-

- Yamamoto (1980) described preparing authentic this compound by Rhaese's method, which involves oxidation with hydrogen peroxide followed by purification steps including paper chromatography and thin-layer chromatography (TLC) on silica gel plates.

- The TLC solvent system of isopropanol and 28% ammonium hydroxide (9:1 v/v) provides good separation between adenine (Rf = 0.59) and this compound (Rf = 0.43).

- The product appears as a pale yellowish material with a single chromatographic spot, indicating purity.

Post-Synthetic Oxidation of 2′-Deoxyribonucleosides

In addition to direct oxidation of free adenine, this compound derivatives can be synthesized by oxidation of 2′-deoxyadenosine or oligodeoxyribonucleotides containing adenine residues.

-

- Oligodeoxyribonucleotides (ODNs) containing adenine are subjected to post-synthetic oxidation using hydrogen peroxide or other oxidants.

- This method allows for site-specific oxidation of adenine residues within DNA strands, producing 2′-deoxyadenosine 7N-oxide.

- The oxidized nucleosides or oligonucleotides are then purified by reversed-phase or ion-exchange high-performance liquid chromatography (HPLC).

-

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 31P NMR) is used to confirm the structure.

- UV spectroscopy, mass spectrometry (ESI-MS, MALDI-TOF), and chromatographic methods validate the purity and identity of the oxidized products.

- DNA polymerase assays and melting temperature (Tm) experiments are employed to study the biochemical behavior of the this compound within DNA.

Radiolabeled this compound

For biochemical studies, radiolabeled this compound (e.g., 14C-labeled) has been synthesized using the same oxidation methods but starting with radiolabeled adenine. This allows tracking of the compound in biological systems.

Analytical Data and Purification

| Parameter | Description | Method/Condition |

|---|---|---|

| Starting Material | Adenine (purine base) | Commercially available |

| Oxidizing Agent | Hydrogen peroxide (H2O2) | Aqueous solution, mild conditions |

| Buffer System | Phosphate buffer, pH 7.0 | Maintains physiological pH |

| Reaction Temperature | Typically room temperature or slightly elevated | Controlled to avoid decomposition |

| Purification | Paper chromatography, TLC (Silica gel 60F254) | Solvent: Isopropanol-28% NH4OH (9:1 v/v) |

| Product Appearance | Pale yellowish solid | Single spot on chromatograms |

| Structural Confirmation | NMR, UV-Vis, Mass Spectrometry | 1H NMR, 31P NMR, ESI-MS, MALDI-TOF |

| Chromatographic Rf Values | Adenine: 0.59; this compound: 0.43 | TLC solvent system as above |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Adenine 7N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be deaminated and methylated, and these reactions have been confirmed through X-ray crystallographic analysis .

Common Reagents and Conditions:

Oxidation: Peroxycarboxylic acids are commonly used for the oxidation of adenine derivatives to form this compound.

Reduction: Nonreductive debenzylation is a key step in the synthesis of this compound from 3-benzyladenine.

Substitution: The nucleophilic properties of this compound allow it to participate in substitution reactions, particularly at the N7 position.

Major Products: The major products formed from these reactions include various N-oxide derivatives of adenine, which can be further characterized and analyzed using techniques such as UV spectroscopy and X-ray crystallography .

Scientific Research Applications

Adenine 7N-oxide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of adenine 7N-oxide involves its interaction with nucleic acids and enzymes. The compound can form adducts with DNA and RNA, affecting their structure and function. Additionally, this compound can participate in redox reactions, influencing cellular metabolic processes . The molecular targets of this compound include various enzymes involved in nucleic acid metabolism and repair .

Comparison with Similar Compounds

Adenine 1N-Oxide and 3N-Oxide

- Key Differences :

- Adenine 1N-oxide and 3N-oxide are synthesized via direct oxidation or sulfonyl displacement, respectively, but exhibit oncogenicity in contrast to the still-underexplored activity of this compound.

- The N7 oxidation site in this compound confers unique chemical reactivity , such as resistance to deamination and methylation pathways observed in other isomers .

Hypoxanthine 3N-Oxide

Hypoxanthine 3N-oxide shares a similar synthesis route to adenine 3N-oxide (sulfonyl displacement) but lacks the amino group at position 6.

Guanine 7N-Oxide

- Synthesis : Produced via alternative routes (e.g., microbial oxidation) .

- Activity : Exhibits antileukemic activity , contrasting sharply with the oncogenic properties of adenine 1N-oxide and 3N-oxide .

- Structural Basis : The N7-oxygenation in guanine 7N-oxide may enhance interactions with therapeutic targets, though direct comparisons with this compound are lacking.

Key Research Findings and Challenges

Analytical Challenges

- Structural Confirmation : X-ray crystallography and UV spectroscopy remain critical for distinguishing N-oxide isomers, as NMR alone may insufficiently resolve positional differences .

Biological Activity

Adenine 7N-oxide, a derivative of adenine, is recognized for its unique structural and biological properties. This compound features an oxygen atom bonded to the nitrogen at the 7-position of the adenine structure, represented by the molecular formula . The biological activity of this compound is significant in various biochemical processes, including DNA synthesis and cellular metabolism.

This compound can be synthesized through several methods, including radiolytic oxidation and chemical reactions involving adenine. The synthesis often involves the use of gamma rays or specific oxidizing agents to achieve the desired N-oxide derivative .

Table 1: Comparison of Structural Features and Biological Activities

| Compound | Structural Feature | Biological Activity | Unique Aspect |

|---|---|---|---|

| This compound | Oxygen at N7 position | Involved in nucleic acid interactions | Unique oxidation site |

| Adenosine | Contains ribose sugar | Essential for energy transfer in cells | Integral part of ATP |

| Hypoxanthine | Deaminated form of adenine | Precursor in purine metabolism | Lacks amino group |

| 2-Hydroxyadenine | Hydroxyl group at position 2 | Impacts DNA stability and repair mechanisms | Different position of modification |

Biological Activity

This compound exhibits various biological activities that have been explored in several studies:

- DNA Interaction : Research indicates that this compound can influence base pairing and stability in DNA structures. It has been shown to modify the melting temperatures () of DNA duplexes, suggesting its role in nucleic acid interactions .

- Renal Function Studies : In animal models, adenine has been used to induce chronic kidney disease. Studies demonstrate that treatment with compounds like cerium oxide nanoparticles can ameliorate renal dysfunction associated with adenine-induced nephrotoxicity, highlighting potential therapeutic avenues involving adenine derivatives .

- Antitumor Activity : Some studies have indicated that N-oxidized derivatives of adenine, including this compound, may exhibit cytotoxic effects against certain cancer cell lines, suggesting a potential role in cancer therapeutics .

- Viral Replication Inhibition : Adenine derivatives have been reported to inhibit viral replication, particularly in studies focusing on their effects on vaccinia virus replication . This suggests that this compound may possess antiviral properties worth further investigation.

Case Study 1: Renal Function Improvement

In a study examining the effects of cerium oxide nanoparticles on adenine-induced nephropathy in rats, it was found that high doses of these nanoparticles significantly improved renal function markers such as serum creatinine and blood urea nitrogen (BUN) levels compared to controls . This indicates that compounds related to adenine can play a crucial role in mitigating kidney damage.

Case Study 2: Antitumor Activity

Another investigation into the antitumor potential of N-oxidized adenines revealed that these compounds could inhibit the growth of mouse sarcoma cells. The study highlighted the growth-inhibitory effects linked to structural modifications at the N-position of adenine .

Q & A

What are the standard methodological protocols for synthesizing and characterizing adenine 7N-oxide to ensure reproducibility?

Basic Research Focus

Synthesis of this compound requires adherence to established protocols for oxidation reactions. A common approach involves treating adenine with hydrogen peroxide or other oxidizing agents under controlled pH and temperature conditions. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-performance liquid chromatography (HPLC) are critical to confirm structural integrity and purity . Researchers must document reaction parameters (e.g., molar ratios, reaction time) and include raw spectral data in supplementary materials to enable replication . For novel derivatives, elemental analysis and mass spectrometry (MS) should supplement NMR data to verify molecular composition .

How can researchers design experiments to investigate the stability of this compound under varying physiological conditions?

Advanced Research Focus

To assess stability, design accelerated degradation studies under stressors like elevated temperature, UV light, and variable pH (e.g., simulated gastric fluid at pH 1.2 vs. blood plasma at pH 7.4). Use HPLC or UV-Vis spectroscopy to quantify degradation products over time. Include control samples and triplicate measurements to account for experimental variability . For mechanistic insights, pair these studies with computational modeling (e.g., density functional theory) to predict reactive sites prone to oxidation or hydrolysis . Data should be analyzed using Arrhenius kinetics to extrapolate shelf-life under standard conditions .

What analytical techniques are most effective for resolving contradictions in reported spectral data for this compound derivatives?

Advanced Research Focus

Conflicting spectral data often arise from impurities or solvent effects. To resolve discrepancies:

- Cross-validate using multiple techniques: X-ray crystallography for definitive structural elucidation, coupled with 2D NMR (e.g., COSY, HSQC) to assign proton and carbon signals unambiguously .

- Standardize solvent systems : Solvent polarity can shift NMR peaks; use deuterated solvents consistently and report chemical shifts relative to tetramethylsilane (TMS) .

- Compare with reference databases : Cross-check against high-quality spectral libraries (e.g., NIST Chemistry WebBook) to identify anomalies . Contradictory results should be discussed in the context of experimental conditions (e.g., temperature, concentration) .

How should researchers structure a systematic review to evaluate the biological activity of this compound analogs across disparate studies?

Advanced Research Focus

Follow PRISMA guidelines for systematic reviews:

Define inclusion/exclusion criteria : Prioritize peer-reviewed studies with standardized assays (e.g., IC₅₀ values for enzyme inhibition) .

Extract and harmonize data : Create a meta-analysis table comparing biological targets (e.g., kinases, oxidases), assay conditions, and potency metrics. Highlight outliers and potential biases (e.g., cell-line specificity) .

Assess methodological rigor : Use tools like GRADE to evaluate evidence quality, focusing on sample size, controls, and statistical methods . Conflicting results should be analyzed for technical variability (e.g., assay sensitivity) or structural modifications in analogs .

What strategies can mitigate experimental artifacts when studying the reactivity of this compound in nucleophilic environments?

Basic Research Focus

Artifacts in reactivity studies often stem from unintended side reactions. Mitigation strategies include:

- Purge reaction mixtures of dissolved oxygen and moisture using inert gas (N₂/Ar) and anhydrous solvents .

- Employ real-time monitoring : Use in-situ techniques like FT-IR or Raman spectroscopy to track intermediate species and confirm reaction pathways .

- Control for autocatalysis : Run parallel reactions with radical scavengers (e.g., TEMPO) to identify radical-mediated pathways . Raw kinetic data should be processed using nonlinear regression to distinguish primary reactions from secondary processes .

How can researchers optimize computational models to predict the tautomeric equilibria of this compound in aqueous solutions?

Advanced Research Focus

Tautomeric prediction requires multi-scale modeling:

Quantum mechanical calculations : Use ab initio methods (e.g., MP2/cc-pVTZ) to map potential energy surfaces for tautomer interconversion .

Solvent effects : Apply implicit solvation models (e.g., COSMO-RS) or explicit water molecules in molecular dynamics (MD) simulations to account for hydrogen-bonding networks .

Validate with experimental data : Compare predicted tautomer populations with NMR-derived equilibrium constants in D₂O. Discrepancies may indicate limitations in solvation models or basis sets .

What are the best practices for documenting and archiving synthetic procedures and spectral data for this compound to meet journal standards?

Basic Research Focus

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Main manuscript : Include one representative synthesis with full spectral data (NMR, HRMS) and purity metrics (HPLC traces) .

- Supplementary materials : Archive detailed procedures for analogs, raw spectral files, and crystallographic data (CIF format) .

- Metadata tagging : Assign unique identifiers (e.g., DOI) to datasets uploaded to repositories like Zenodo or ChemRxiv . Ensure all data is cited in-text using consistent numbering .

How can contradictory results in the catalytic activity of this compound metal complexes be reconciled?

Advanced Research Focus

Contradictions often arise from ligand geometry or metal coordination modes. Address this by:

- Structural benchmarking : Compare X-ray structures of complexes to identify variations in bond lengths/angles that affect reactivity .

- Kinetic isotope effects (KIE) : Perform KIE studies to distinguish between metal-centered vs. ligand-centered mechanisms .

- Cross-reference synthetic conditions : Differences in counterions (e.g., chloride vs. nitrate) or solvent polarity can alter redox potentials; these should be explicitly reported .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.